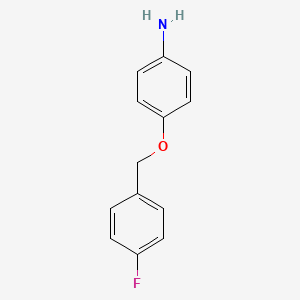
4-(4-Fluoro-benzyloxy)-phenylamine
Übersicht
Beschreibung
The compound "4-(4-Fluoro-benzyloxy)-phenylamine" is a fluorinated aromatic amine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of molecules. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding interactions of the compound with biological targets.
Synthesis Analysis
The synthesis of fluorinated compounds often involves selective fluorination strategies or the use of fluorinated building blocks. For example, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines demonstrates the incorporation of fluorine into bioactive molecules, which can lead to highly selective inhibitors with the potential to cross the blood-brain barrier . Similarly, structural modifications in the synthesis of 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide aimed to improve pharmacokinetic properties and reduce toxicity, highlighting the importance of fluorine in drug design .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity. The introduction of fluorine can affect the conformation and electronic distribution of the molecule. For instance, the synthesis of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoates shows how fluorine substitution can influence the mesomorphic properties of liquid crystals, which is a result of changes in molecular structure .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with high selectivity due to the influence of the fluorine atom. The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a regioselective protocol that avoids the use of toxic reagents, demonstrating the versatility of reactions involving fluorinated intermediates . Additionally, the use of 4-phenylbenzylidene benzylamine as a reagent for titration of lithium alkyls and metal amides indicates the reactivity of such fluorinated compounds in analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-Fluoro-benzyloxy)-phenylamine" would be influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can lead to increased stability and changes in lipophilicity, which are important for the compound's behavior in biological systems. The synthesis of 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine provides insights into the impact of fluorine on the enantioselectivity and stability of catalysts used in the synthesis of fluorinated amino acids . Furthermore, the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives highlights the impact of fluorine on regioselectivity and the potential for creating diverse fluorinated structures with varied biological activities .
Wissenschaftliche Forschungsanwendungen
Molecular Ordering and Interaction in Liquid Crystals : A study by Ojha and Pisipati (2003) involved computational analysis of molecular ordering in nematic and smectic mesogens, which are related to 4-(4-Fluoro-benzyloxy)-phenylamine. This research is crucial for understanding the molecular interactions and ordering in liquid crystals, which have applications in display technologies and other materials science fields (Ojha & Pisipati, 2003).
UV-Visible Spectral Shifts in Fluorinated Liquid Crystals : Praveen and Ojha (2012) explored the photoresponsive behaviour of fluorinated liquid crystals using computational methods. This research helps in understanding the spectral shifts and absorbance in the UV-visible region, contributing to the development of materials with enhanced UV stability and conductivity (Praveen & Ojha, 2012).
Synthesis and Structure of Pharmaceutical Compounds : Li Meiling (2010) conducted a study on the synthesis of a compound structurally similar to 4-(4-Fluoro-benzyloxy)-phenylbutazone, demonstrating the importance of such compounds in pharmaceutical synthesis and the development of new therapeutic agents (Li Meiling, 2010).
Two-Photon Fluorescence Imaging in Live Cells : Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer, related to 4-(4-Fluoro-benzyloxy)-phenylamine, for two-photon fluorescence imaging of live cells. This research is significant for bioimaging applications, enabling the study of cellular processes in real time (Wang et al., 2011).
Investigation of Photodehalogenation Processes : Protti et al. (2012) studied the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and potentially benzyne. This research is crucial for understanding chemical processes that are relevant to the development of new materials and pharmaceuticals (Protti et al., 2012).
Application in Sensing Technology : Tanaka et al. (2001) discussed the use of fluorinated compounds for sensing pH and metal cations. This application is essential in developing new sensors and diagnostic tools (Tanaka et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLZHPOOMPGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424551 | |
| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-benzyloxy)-phenylamine | |
CAS RN |
53234-85-8 | |
| Record name | 4-(4-Fluoro-benzyloxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


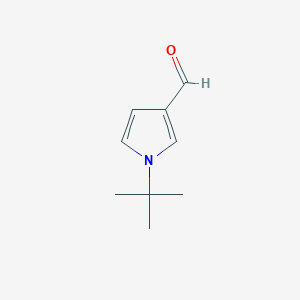
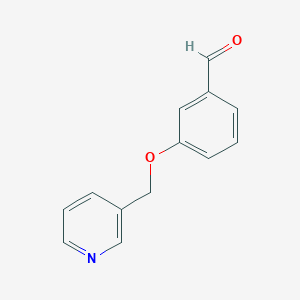
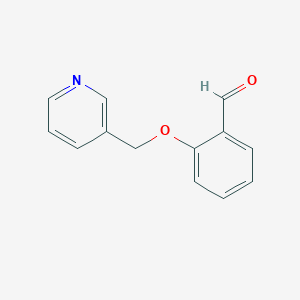
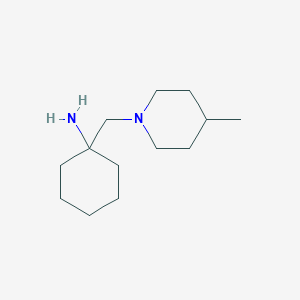
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
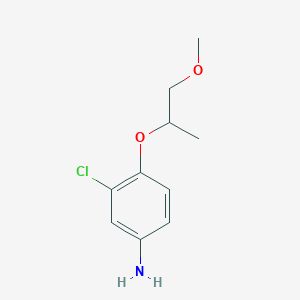
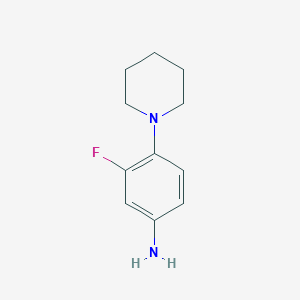
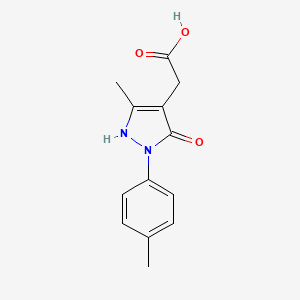
![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)
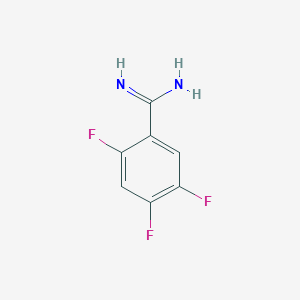
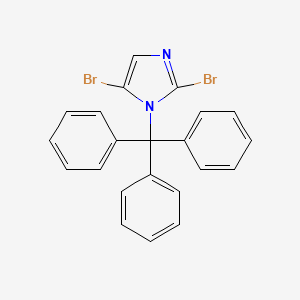
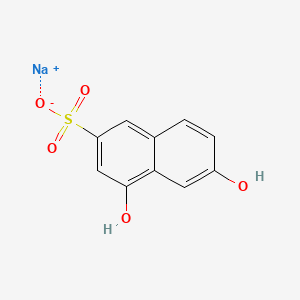
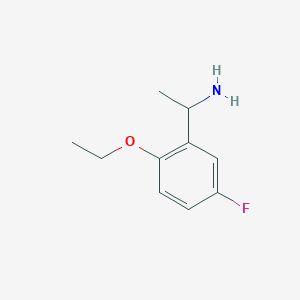
![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)